molecular formula C23H18ClFN2OS B2994896 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one CAS No. 338966-09-9

7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one

Cat. No. B2994896
CAS RN: 338966-09-9
M. Wt: 424.92
InChI Key: DSHLUXWMJLWVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C23H18ClFN2OS and its molecular weight is 424.92. The purity is usually 95%.
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Scientific Research Applications

AMPA Receptor Antagonism Research on quinazolin-4-one derivatives has shown that these compounds can act as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that modifications to the quinazolin-4-one core, particularly at the C-2 position, significantly impact their activity as AMPA receptor inhibitors. Such compounds have potential applications in neurological research and could contribute to the development of treatments for conditions mediated by AMPA receptor dysfunction (Chenard et al., 2001).

Hypotensive Effects Quinazolin-4-one derivatives have also been identified with significant hypotensive effects, indicating their potential as antihypertensive agents. These compounds exhibit α1-blocking activity, similar to clinically used drugs like prazosin, but with advantages such as the absence of reflex tachycardia and a prolonged duration of action. This research underscores the therapeutic potential of quinazolin-4-one derivatives in managing hypertension (El-Sabbagh et al., 2010).

Anticancer Activity The synthesis and optimization of quinazoline derivatives for targeting EGFR-tyrosine kinase highlight the anticancer potential of this class. Certain derivatives have shown remarkable activity against specific cancer cell lines, contributing to the understanding of the pharmacophoric requirements for EGFR-tyrosine kinase inhibition. This opens avenues for the development of novel antitumor agents based on the quinazolin-4-one framework (Noolvi & Patel, 2013).

Antimicrobial Properties Quinazolin-4-one compounds have demonstrated promising antibacterial and antifungal activities. The introduction of specific functional groups into the quinazolin-4-one structure can enhance its antimicrobial efficacy. These findings are crucial for the development of new antimicrobial agents to combat resistant microbial strains (Patel, Patel, & Patel, 2010).

Antitubercular Evaluation A series of quinazolin-4-one derivatives were prepared and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One particular derivative was found to be as potent as the standard compound isoniazid, highlighting the potential of quinazolin-4-one derivatives in treating tuberculosis (Anand et al., 2011).

properties

IUPAC Name

7-chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c1-14-9-15(2)11-18(10-14)27-22(13-29-19-6-4-17(25)5-7-19)26-21-12-16(24)3-8-20(21)23(27)28/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHLUXWMJLWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one

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